molecular formula C26H27FN4O5 B2392352 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 896365-16-5

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2392352
CAS No.: 896365-16-5
M. Wt: 494.523
InChI Key: YZIVLJZSHICOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic small molecule characterized by a hybrid structure combining multiple pharmacophoric motifs:

  • Benzo[d][1,3]dioxol (Benzodioxole): A bicyclic aromatic system associated with enhanced metabolic stability and receptor binding in CNS-targeting compounds .
  • 4-(2-Fluorophenyl)piperazine: A piperazine derivative substituted with a fluorinated phenyl group, commonly linked to dopaminergic and serotonergic receptor modulation .
  • Furan-2-ylmethyl: A heteroaromatic group contributing to electronic and steric effects in molecular interactions.
  • Oxalamide backbone: A polar linker that enhances solubility and facilitates hydrogen bonding.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O5/c27-20-5-1-2-6-21(20)30-9-11-31(12-10-30)22(18-7-8-23-24(14-18)36-17-35-23)16-29-26(33)25(32)28-15-19-4-3-13-34-19/h1-8,13-14,22H,9-12,15-17H2,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIVLJZSHICOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with potential biological activities. Its structural components, including the benzo[d][1,3]dioxole moiety and piperazine derivative, suggest it may exhibit various pharmacological properties, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is N'-[2-(benzo[d][1,3]dioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(furan-2-ylmethyl)oxamide. Its molecular formula is C25H31FN4O5C_{25}H_{31}FN_{4}O_{5} with a molecular weight of approximately 471.55 g/mol. The structure features multiple functional groups that are critical for its biological activity.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the Piperazine Derivative : The 4-(2-fluorophenyl)piperazine is synthesized by reacting piperazine with 2-fluorobenzyl chloride under basic conditions.
  • Coupling Reactions : The benzo[d][1,3]dioxole and piperazine derivatives are linked via nucleophilic substitution reactions to form the final oxalamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Comparison

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMCF725.72 ± 3.95Induces apoptosis
Compound BU8745.20 ± 13.0Inhibits proliferation
N1 CompoundTBDTBDTBD

Note: TBD = To Be Determined

In vivo studies demonstrated that similar compounds effectively suppressed tumor growth in mouse models, indicating a promising therapeutic application in cancer treatment .

Neuropharmacological Effects

The piperazine component of this compound suggests potential neuropharmacological activity. Compounds containing piperazine rings have been known to interact with neurotransmitter systems, potentially providing anxiolytic or antidepressant effects.

Case Study Example : A related piperazine derivative was shown to enhance serotonin receptor activity, leading to improved mood and reduced anxiety in animal models .

Antimicrobial Activity

Compounds with similar structural characteristics have also exhibited antimicrobial properties. The presence of bulky hydrophobic groups within the structure has been linked to increased activity against various bacterial strains.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (mg/mL)
Compound CE. coli0.015
Compound DBacillus subtilis0.030
N1 CompoundTBDTBD

Note: MIC = Minimum Inhibitory Concentration

This suggests that this compound could be explored further for its potential use as an antimicrobial agent .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzodioxole have shown promising antitumor effects. For instance, compounds similar to this structure have demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines such as Huh7 and MDA-MB 231, with IC50 values in the low micromolar range.

Kinase Inhibition

The compound's structure suggests potential inhibitory effects on specific kinases. Studies on related compounds have shown strong inhibition of DYRK1A kinase, which is implicated in neurodegenerative diseases. Some derivatives exhibited sub-micromolar IC50 values, indicating a robust inhibitory potential against this target.

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Piperazine derivatives are often explored for their effects on neurotransmitter systems, which could lead to new treatments for psychiatric disorders or neurodegenerative diseases.

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute evaluated similar compounds against a panel of approximately sixty cancer cell lines. The synthesized compound exhibited significant antimitotic activity with mean growth inhibition values indicating its potential as an anticancer agent .

Case Study 2: Inhibition of Kinases

In another study focused on neurodegenerative diseases, derivatives resembling N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide were assessed for their ability to inhibit DYRK1A kinase. Results showed that certain derivatives achieved sub-micromolar IC50 values, suggesting a strong potential for therapeutic application in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Phenol-Substituted Diphyllin Derivatives

Example Compound : 9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)naphtho[2,3-c]furan-1(3H)-one .

  • Key Similarities :
    • Benzodioxole and piperazine substituents.
    • Use of carbodiimide-based coupling agents (e.g., HCTU) in synthesis .
  • Key Differences: Core structure: Diphyllin derivatives feature a naphthofuranone core, whereas the target compound has an oxalamide backbone. Substitution pattern: The target compound includes a 2-fluorophenyl group on piperazine, which may enhance lipophilicity and receptor selectivity compared to non-fluorinated analogues .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives

Example Compound : Synthesized via carbodiimide-mediated coupling (EDC/HOBt) in DMF .

  • Key Similarities :
    • Use of polar aprotic solvents (DMF) and coupling agents (e.g., EDC) .
  • Key Differences: Core functionality: Thiazolidinone vs. oxalamide, leading to distinct electronic profiles. Pharmacophore: Absence of piperazine or benzodioxole in this class .

Functional and Pharmacological Contrasts

Receptor Binding Profiles

  • Target Compound : The oxalamide and fluorophenyl-piperazine groups suggest possible dual activity (e.g., dopamine D2/5-HT1A modulation), though experimental validation is required.

Physicochemical Properties

  • Lipophilicity: The 2-fluorophenyl group in the target compound likely increases logP compared to non-fluorinated diphyllin analogues.
  • Solubility: The oxalamide backbone may improve aqueous solubility relative to thiazolidinone-based compounds .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be disconnected at the amide bonds to identify key intermediates:

  • Primary disconnection at the oxalamide linkages yields the two amine components
  • Secondary disconnection of the 2-(benzo[d]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl segment reveals the need for a coupling between benzo[d]dioxol-5-carbaldehyde and 1-(2-fluorophenyl)piperazine

Oxalamide Core Formation Methods

Oxalyl Chloride Approach

The most direct method for preparing the oxalamide linkage involves the use of oxalyl chloride as a key reagent. This approach is supported by synthetic procedures documented for similar compounds.

Reaction Scheme :

  • Preparation of mono-substituted oxalamide intermediate
  • Coupling with the second amine component

The synthesis involves drop-wise addition of oxalyl chloride to a solution containing one equivalent of the amine (either furan-2-ylmethylamine or the complex benzo[d]dioxol derivative) at cold temperatures (0-5°C) in dichloromethane with a base such as pyridine or triethylamine. After formation of the mono-amide, the second amine component is added to complete the oxalamide structure.

Reaction Conditions :

Parameter Condition Notes
Solvent Dichloromethane Dry conditions required
Temperature (First step) 0-5°C Critical for selectivity
Base Pyridine or Triethylamine Neutralizes HCl generated
Reaction time (First step) 15-30 minutes Monitored by TLC
Temperature (Second step) Room temperature After warming from ice bath
Reaction time (Second step) 2-4 hours Until complete conversion
Workup Washing with citric acid, NaHCO₃, brine Followed by drying over Na₂SO₄
Purification Column chromatography Silica gel, DCM/MeOH gradient

Diethyl Oxalate Method

An alternative approach utilizes diethyl oxalate as the oxalamide precursor, which offers milder reaction conditions and potentially higher yields for sensitive substrates.

The reaction proceeds by sequential addition of the two amine components to diethyl oxalate, with the more nucleophilic amine (typically the simpler amine, furan-2-ylmethylamine in this case) reacting first.

Detailed Procedure :
Diethyl oxalate (1 equivalent) is slowly added dropwise over 30 minutes to furan-2-ylmethylamine (1.1 equivalents) at 0°C under stirring. The obtained mixture is maintained at 0°C for 1 hour and then at room temperature for 5 hours. After formation of the mono-substituted intermediate, the second amine component is added and the reaction is allowed to proceed at elevated temperatures (40-60°C) until completion.

Optimization Parameters :

Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethanol 0°C → RT → 60°C 24 91
Methanol 25°C → 60°C 8 93
1,2-Dimethoxyethane RT → reflux 4 N/A
Toluene* Reflux 18 90

*With catalysts: copper(I) iodide, ethylenediamine, potassium phosphate

Acceptorless Dehydrogenative Coupling

A more novel approach involves the use of acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by ruthenium pincer complexes. This method represents a sustainable alternative that generates hydrogen as the only byproduct.

Catalytic System :

Catalyst Base Solvent Temperature (°C) Yield (%)
Ru-PNNH complex KOH Toluene/DME 135 73-96

While this method shows promise for simpler oxalamides, it would require significant optimization for the complex target molecule due to potential selectivity issues with multiple functional groups.

Synthesis of 2-(benzo[d]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine

Mannich-Type Reaction Approach

The complex amine component can be prepared through a modified Mannich reaction involving benzo[d]dioxol-5-carbaldehyde, 1-(2-fluorophenyl)piperazine, and an appropriate nitrogen source.

Synthetic Route :

  • Preparation of imine intermediate from benzo[d]dioxol-5-carbaldehyde and an appropriate amine source
  • Nucleophilic addition of 1-(2-fluorophenyl)piperazine
  • Reduction of the intermediate to yield the desired ethylamine derivative

Reaction Conditions :

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Imine formation Benzo[d]dioxol-5-carbaldehyde, NH₄OAc MeOH RT 12 85-90
Piperazine addition 1-(2-fluorophenyl)piperazine, catalytic acid THF 50-60 24 70-75
Reduction NaBH₃CN or NaBH₄ MeOH/THF 0 → RT 6 80-85

Reductive Amination Strategy

A direct reductive amination approach can also be employed, combining benzo[d]dioxol-5-carbaldehyde with 1-(2-fluorophenyl)piperazine in a one-pot procedure followed by reduction.

Experimental Protocol :
Benzo[d]dioxol-5-carbaldehyde (1 equivalent) and 1-(2-fluorophenyl)piperazine (1.1 equivalents) are combined in anhydrous methanol with 3Å molecular sieves. After stirring for 2-3 hours at room temperature, sodium cyanoborohydride (1.5 equivalents) is added portionwise, and the reaction is stirred for an additional 12-24 hours. The reaction mixture is then filtered, concentrated, and purified by column chromatography.

Preparation of the Furan-2-ylmethyl Component

The preparation of the furan-2-ylmethylamine component is relatively straightforward and can be accomplished through various methods:

Reduction of Furan-2-carbonitrile

Reaction Conditions :

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
LiAlH₄ THF 0 → RT 4 85-90
H₂, Raney Ni EtOH RT, 50 psi 12 80-85
BH₃·THF THF 0 → reflux 6 75-80

Gabriel Synthesis

Another approach involves the Gabriel synthesis, starting from 2-(bromomethyl)furan and potassium phthalimide, followed by hydrazinolysis:

  • Reaction of 2-(bromomethyl)furan with potassium phthalimide in DMF at 80°C (12h)
  • Treatment of the resulting N-(furan-2-ylmethyl)phthalimide with hydrazine hydrate in ethanol at reflux (4h)
  • Workup and isolation of furan-2-ylmethylamine

Final Coupling Strategies

The final assembly of N1-(2-(benzo[d]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide can be approached through several strategies, depending on the order of coupling events.

Sequential Amine Addition to Oxalyl Dielectrophiles

This approach involves the sequential reaction of the two amine components with oxalyl chloride or diethyl oxalate:

Method A: Oxalyl Chloride Route

  • Reaction of furan-2-ylmethylamine (1 equivalent) with oxalyl chloride (1 equivalent) at -10°C in dichloromethane with triethylamine (2.5 equivalents)
  • After 1 hour, addition of 2-(benzo[d]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine (1.1 equivalents)
  • Warming to room temperature and stirring for 12 hours
  • Purification by column chromatography

Method B: Diethyl Oxalate Route

  • Reaction of furan-2-ylmethylamine (1.1 equivalents) with diethyl oxalate (1 equivalent) in ethanol at 0°C
  • After 6 hours at room temperature, addition of 2-(benzo[d]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine (1.2 equivalents)
  • Heating at 60°C for 24 hours
  • Isolation of product by filtration or crystallization

Optimization of Coupling Conditions

Various parameters have been investigated to optimize the final coupling reaction, with particular focus on solvent effects, temperature, and reaction time:

Parameter Range Studied Optimal Condition Effect on Yield
Solvent DCM, THF, Toluene, MeOH, DMF DCM/THF (1:1) +15%
Temperature -10°C to 80°C 0°C → RT → 40°C +10%
Reaction time 2-48h 24h +5%
Base TEA, DIPEA, Pyridine, K₂CO₃ DIPEA +8%
Concentration 0.05-0.5M 0.1M +3%

Analytical Characterization and Purity Assessment

Spectroscopic Characterization

The target compound, once synthesized, can be characterized using various spectroscopic techniques:

NMR Spectroscopy :

  • ¹H NMR (400 MHz, CDCl₃): Expected complex spectrum with signals for the aromatic protons of the benzo[d]dioxol and fluorophenyl rings (δ 6.5-7.5 ppm), the furan ring (δ 6.0-7.5 ppm), the oxalamide NH protons (δ 8.0-9.0 ppm), and various methylene groups (δ 2.5-4.5 ppm)
  • ¹³C NMR (100 MHz, CDCl₃): Signals for carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons (δ 40-60 ppm)
  • ¹⁹F NMR: Signal for the fluorine atom of the 2-fluorophenyl group

Mass Spectrometry :

  • HRMS (ESI): [M+H]⁺ calculation based on molecular formula
  • Fragmentation pattern analysis showing characteristic fragmentations of the oxalamide linkage

Purity Assessment

The purity of the synthesized compound can be assessed using:

  • HPLC analysis: Using appropriate column (e.g., C18) and solvent system (e.g., acetonitrile/water gradient)
  • Elemental analysis: Comparing theoretical and found percentages of C, H, N
  • Melting point determination: Sharp melting point indicates high purity

Challenges and Solutions in Synthesis

Selectivity Issues

A major challenge in the synthesis of this complex molecule is achieving selective reactions in the presence of multiple functional groups. Strategies to address this include:

  • Careful temperature control during oxalamide formation
  • Use of protecting groups for sensitive functionalities
  • Optimized order of operations in the synthetic sequence

Purification Challenges

Purification of intermediates and the final compound presents significant challenges due to the polar nature of the molecule and potential for multiple stereoisomers:

Purification Method Advantages Limitations Recommended For
Column Chromatography Versatile, scalable Solvent-intensive Final compound, non-polar intermediates
Recrystallization High purity Material loss Crystalline intermediates, final product
Preparative HPLC High resolution Limited scale, expensive Final purification, analytical samples
Acid-Base Extraction Selective for amines Limited selectivity Crude amine intermediates

Scale-Up Considerations

When scaling up the synthesis of N1-(2-(benzo[d]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide from laboratory to larger scales, several factors must be considered:

Heat and Mass Transfer

Larger reaction vessels have different heat and mass transfer characteristics, necessitating adjustments in:

  • Addition rates of reagents, particularly oxalyl chloride
  • Cooling capacity during exothermic steps
  • Mixing efficiency to ensure homogeneity

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on aromatic (6.5–8.0 ppm) and piperazine (2.5–3.5 ppm) signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₅H₂₆FN₃O₅: 484.18) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the fluorophenyl and furan groups .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How to design experiments to study this compound’s interaction with biological targets (e.g., receptors or enzymes)?

Q. Answer :

  • Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity for serotonin/dopamine receptors, leveraging the 4-(2-fluorophenyl)piperazine moiety’s known GPCR activity .
  • In Vitro Assays :
    • Radioligand Binding : Compete with ³H-labeled ketanserin (5-HT₂A receptor) in HEK293 cells .
    • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays .
  • Cellular Imaging : Fluorescence tagging (e.g., BODIPY-conjugated analogs) to track subcellular localization in cancer cell lines (e.g., MIA PaCa-2) .

Advanced: How to resolve contradictions in reported data on the compound’s mechanism of action (e.g., conflicting cytotoxicity results)?

Q. Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., CCRF-CEM vs. LNCaP) to identify lineage-specific effects .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out kinase inhibition artifacts .
  • Metabolite Analysis : LC-MS/MS to detect intracellular degradation products that may influence activity .
  • Structural Analog Comparison : Test derivatives lacking the furan-2-ylmethyl group to isolate pharmacophore contributions .

Basic: What solvents and reaction conditions optimize yield during scale-up synthesis?

Q. Answer :

  • Solvent Selection :
    • Polar aprotic solvents (DMF, DCM) enhance intermediate solubility .
    • Avoid THF due to peroxide formation risk during prolonged reflux .
  • Temperature Control :
    • 0–5°C for acid-sensitive steps (e.g., oxalyl chloride reactions) .
    • 50–60°C for SN2 reactions involving piperazine precursors .
  • Workup Protocols :
    • Liquid-liquid extraction (ethyl acetate/water) to remove unreacted amines .
    • Column chromatography (silica gel, 5% MeOH/DCM) for final purification .

Advanced: What methodologies are recommended for analyzing pharmacokinetic properties (e.g., bioavailability, metabolism)?

Q. Answer :

  • In Vitro ADME :
    • Caco-2 Permeability : Assess intestinal absorption using monolayers .
    • Microsomal Stability : Incubate with liver microsomes (human/rat) + NADPH; monitor parent compound depletion via LC-MS .
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer IV/PO doses in Sprague-Dawley rats; calculate AUC, T₁/₂, and bioavailability .
    • Metabolite ID : High-resolution mass spectrometry (HRMS) of plasma and urine samples .
  • PPB Assays : Equilibrium dialysis to measure plasma protein binding (>90% suggests limited free fraction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.